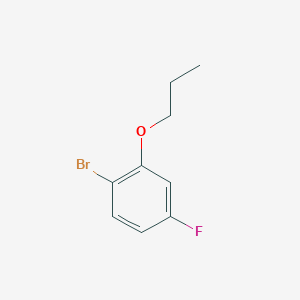

1-Bromo-4-fluoro-2-propoxybenzene

Beschreibung

Contextualization within Halogenated Alkoxybenzene Derivatives Research

Halogenated alkoxybenzenes are a class of organic compounds that have garnered significant attention in various fields of chemical research and industry. wur.nl These compounds are characterized by a benzene (B151609) ring substituted with at least one halogen atom (F, Cl, Br, I) and one alkoxy group (-OR). The presence of both functionalities imparts unique chemical properties that are leveraged in the synthesis of agrochemicals, pharmaceuticals, and materials science. wur.nl

Research in this area often focuses on the interplay between the electron-withdrawing or -donating nature of the substituents, which influences the reactivity and regioselectivity of further chemical transformations. For instance, the halogen atom can serve as a leaving group in cross-coupling reactions, while the alkoxy group can direct the position of electrophilic aromatic substitution. The specific combination and position of these groups, as seen in 1-Bromo-4-fluoro-2-propoxybenzene, allow for a high degree of control in the construction of complex molecular architectures.

Significance of Multifunctionalized Benzene Systems in Contemporary Chemical Synthesis

Multifunctionalized benzene systems, which possess several different substituent groups, are foundational to the development of new drugs, functional materials, and agrochemicals. wikipedia.org The precise spatial arrangement of these functional groups is often critical to the molecule's ultimate function. For example, in drug design, specific substituents are required to bind to a biological target and elicit a therapeutic effect.

Research Significance and Scope of Investigation for this compound

The primary research significance of this compound lies in its potential as a versatile synthetic intermediate. While dedicated studies on this specific molecule are not widely published, its structure suggests a broad scope for investigation in synthetic methodology and medicinal chemistry.

The key reactive sites on the molecule are the carbon-bromine bond and the positions on the aromatic ring activated or deactivated by the existing substituents. The bromine atom is particularly valuable for its ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably:

Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Heck Reaction: Palladium-catalyzed reaction with alkenes.

Sonogashira Coupling: Coupling with terminal alkynes using palladium and copper catalysts.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

Grignard Reagent Formation: Reaction with magnesium to form an organometallic species, which can then react with various electrophiles.

The fluorine atom and the propoxy group, while generally less reactive, exert a strong influence on the electronic properties of the benzene ring, affecting the reactivity of the other sites and potentially influencing the biological activity of molecules derived from it. The fluorine atom, in particular, is a common feature in many modern pharmaceuticals, where it can enhance metabolic stability and binding affinity.

Given its commercial availability from suppliers of chemical building blocks, the scope of investigation for this compound is likely focused on its incorporation into larger, more complex target molecules in proprietary industrial and academic research programs. It serves as a pre-packaged arrangement of functional groups, streamlining the synthesis of novel compounds for screening in drug discovery and materials science.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-4-fluoro-2-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-2-5-12-9-6-7(11)3-4-8(9)10/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIYJCJNTNUSBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624020 | |

| Record name | 1-Bromo-4-fluoro-2-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473417-38-8 | |

| Record name | Benzene, 1-bromo-4-fluoro-2-propoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473417-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-fluoro-2-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Bromo 4 Fluoro 2 Propoxybenzene

Retrosynthetic Analysis and Key Disconnections in 1-Bromo-4-fluoro-2-propoxybenzene Synthesis

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. It involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections". amazonaws.com For this compound, the primary disconnections involve the carbon-bromine, carbon-fluorine, and carbon-oxygen bonds of the propoxy group.

The most logical disconnections are adjacent to the heteroatoms (Br, F, O), as these bonds are often formed through reliable substitution or coupling reactions. amazonaws.com A plausible retrosynthetic pathway would involve:

Disconnection of the C-Br bond: This suggests a late-stage bromination of a 4-fluoro-2-propoxybenzene precursor.

Disconnection of the C-O bond (propoxy group): This points to an etherification reaction between a 2-bromo-5-fluorophenol (B114175) and a propyl halide.

Disconnection of the C-F bond: This could involve a fluorination reaction on a suitably substituted aminobenzene precursor, for instance, via a Balz-Schiemann reaction. wikipedia.orgorganic-chemistry.org

Considering these disconnections, a primary synthetic strategy emerges: the construction of a substituted benzene (B151609) ring followed by the sequential introduction of the remaining functional groups. The order of these introductions is critical to ensure the desired 1,2,4-substitution pattern.

Preparative Routes to Halogenated Alkoxybenzene Precursors

The synthesis of this compound relies on the availability of appropriately substituted precursors. The following sections detail methods for preparing these key intermediates.

Directed Halogenation of Substituted Fluorobenzenes

The introduction of a bromine atom onto a fluorobenzene (B45895) ring can be achieved through electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, meaning it will direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the ring. researchgate.netacs.org However, halogens are generally deactivating towards electrophilic aromatic substitution. researchgate.net

For the synthesis of a precursor like 1-bromo-4-fluorobenzene, the direct bromination of fluorobenzene in the presence of a Lewis acid catalyst, such as iron(III) bromide, is a common method. wikipedia.org This reaction will produce a mixture of ortho- and para-isomers, with the para-isomer often being the major product. acs.org

To achieve the specific 1-bromo-4-fluoro substitution pattern required for a precursor to our target molecule, one might start with a pre-substituted fluorobenzene. For instance, the bromination of 4-fluoroanisole (B119533) (4-fluoro-1-methoxybenzene) would be directed by both the fluorine and the activating methoxy (B1213986) group to the ortho position relative to the methoxy group, yielding 2-bromo-4-fluoro-1-methoxybenzene. Subsequent ether cleavage and propoxylation would lead to the desired scaffold.

Fluorination via Diazotization-Schiemann Reaction Protocols

The Balz-Schiemann reaction is a classical and widely used method for introducing a fluorine atom onto an aromatic ring. wikipedia.orgorganic-chemistry.orgbyjus.com This reaction involves the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride (B91410). wikipedia.orgjove.com

For the synthesis of a fluorinated precursor, one could start with an appropriately substituted aniline (B41778). For example, to synthesize a 4-fluoroaniline (B128567) derivative, a para-substituted aniline would be the starting material. The general steps are:

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. byjus.comorgsyn.org

Formation of Diazonium Tetrafluoroborate: The diazonium salt is then treated with fluoroboric acid (HBF₄) to precipitate the diazonium tetrafluoroborate salt. byjus.com

Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is heated, leading to the release of nitrogen gas and boron trifluoride, and the formation of the aryl fluoride. wikipedia.orgbyjus.com

Innovations to the traditional Balz-Schiemann reaction include the use of other counterions like hexafluorophosphates (PF₆⁻) and the use of continuous flow reactors to improve safety and efficiency. wikipedia.orgjove.comorgsyn.org

Etherification Methods for the Regioselective Introduction of the Propoxy Group

The introduction of the propoxy group is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

In the context of synthesizing this compound, a key intermediate would be 2-bromo-5-fluorophenol. The synthesis would proceed as follows:

Deprotonation: 2-Bromo-5-fluorophenol is treated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the corresponding phenoxide ion.

Nucleophilic Substitution: The phenoxide ion is then reacted with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, to form the desired ether.

The regioselectivity of this reaction is high, as the oxygen atom of the phenoxide is the sole nucleophilic site.

Advanced Coupling Reactions for Aromatic Functionalization

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling Strategies in Aromatic Ring Construction

The Suzuki-Miyaura cross-coupling reaction is a prominent example of a palladium-catalyzed reaction that can be employed in the synthesis of complex aromatic compounds. nih.govbeilstein-journals.org This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nih.govuwindsor.ca

While not the most direct route to this compound itself, Suzuki-Miyaura coupling could be used to synthesize more complex derivatives starting from this core structure. For instance, the bromine atom in this compound could be replaced by an aryl or alkyl group by reacting it with the corresponding boronic acid.

The general catalytic cycle for a Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (in this case, this compound) to form a palladium(II) intermediate.

Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.

The choice of palladium catalyst, ligands, and base is crucial for the success of the reaction and can be optimized to achieve high yields. nih.gov

Stille Coupling and Related Organometallic Methodologies

The Stille coupling reaction provides another powerful method for C-C bond formation by reacting an organohalide with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.org The C-Br bond of this compound is susceptible to oxidative addition to the palladium catalyst, initiating the catalytic cycle. libretexts.org

This methodology allows for the coupling with a wide array of organostannanes, including aryl-, vinyl-, and alkynylstannanes, which are known for their stability to air and moisture. wikipedia.orglibretexts.org The reaction is highly chemoselective, as the C-F bond is significantly less reactive towards the palladium catalyst than the C-Br bond. A key challenge in Stille coupling is the toxicity of the organotin reagents and byproducts, which has led to the development of protocols that use only catalytic amounts of tin. msu.edu Photocatalytic Stille coupling reactions have also been developed, which can proceed at ambient temperatures, offering a greener alternative to traditional thermal methods. mdpi.com

Table 2: General Parameters for Stille Coupling Reactions

| Parameter | Description | Examples | Reference |

| Electrophile (R²-X) | Aryl halide where X is typically I or Br. | This compound | wikipedia.org |

| Nucleophile (R¹-Sn(Alkyl)₃) | Organostannane reagent; R¹ can be aryl, vinyl, allyl, etc. | Tributyl(phenyl)tin, Trimethyl(vinyl)tin | libretexts.org |

| Catalyst | Pd(0) complexes or Pd(II) precursors that reduce in situ. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, AsPh₃/Pd₂(dba)₃ | libretexts.orgmdpi.com |

| Solvent | Typically polar aprotic solvents. | THF, DMF, Dioxane, MeCN | mdpi.com |

| Additives | Copper(I) salts can sometimes accelerate the reaction. | CuI | mdpi.com |

Other Transition Metal-Mediated Cross-Coupling Reactions

Beyond Suzuki and Stille couplings, the C-Br bond in this compound serves as a versatile anchor for other important transition metal-mediated transformations. diva-portal.org These reactions expand the range of functional groups that can be introduced onto the aromatic core.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. It is a highly efficient method for synthesizing aryl-alkyne structures. Recyclable catalytic systems, such as palladium complexes immobilized on magnetic nanoparticles, have been developed for this purpose. researchgate.net

Heck Coupling: This reaction forms a substituted alkene by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond by coupling the aryl bromide with an amine. It is a key method for synthesizing arylamines, which are important in pharmaceuticals and materials science.

Metal-Free Photocatalyzed Cross-Coupling: Recent advancements include metal-free methods where an excited organic photocatalyst can reduce heteroaryl bromides to generate radicals, which are then trapped by nucleophiles like pyrroles. researchgate.net This approach avoids heavy metal catalysts entirely.

Directed Ortho-Metalation and Halogen-Metal Exchange Processes

These strategies involve the formation of highly reactive organometallic intermediates that can then be trapped by various electrophiles to introduce new functional groups with high regioselectivity.

Directed Ortho-Metalation (DoM) utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. organic-chemistry.orgwikipedia.org In this compound, the propoxy group (-OPr) can act as a moderate DMG. organic-chemistry.org The Lewis basic oxygen atom coordinates to the lithium atom of the organolithium reagent (e.g., n-BuLi, s-BuLi), positioning the base to abstract a proton from one of the ortho carbons. baranlab.org Due to the substitution pattern, there are two possible ortho positions relative to the propoxy group: C1 (bearing the bromine) and C3 (bearing a hydrogen). The acidity of the C3 proton is increased by the inductive effects of the neighboring oxygen and fluorine atoms, making it the likely site of metalation. This would lead to a lithiated species at the C3 position, which can then react with an electrophile.

Halogen-Metal Exchange is a rapid reaction where the halogen atom of an aryl halide is exchanged for a metal, most commonly lithium or magnesium. wikipedia.org This process is kinetically controlled, and the rate of exchange follows the trend I > Br > Cl >> F. wikipedia.org When this compound is treated with an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures, the bromine atom will selectively exchange with lithium, leaving the more stable C-F bond intact. imperial.ac.uk This generates a highly valuable aryllithium intermediate, 1-lithio-4-fluoro-2-propoxybenzene, regiospecifically. This intermediate can then be quenched with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to install a new functional group precisely at the C1 position. In some cases, a combination of i-PrMgCl and n-BuLi is used to perform the exchange on substrates with acidic protons. nih.gov

Chemo-, Regio-, and Stereoselective Synthesis of this compound and its Analogs

The synthesis of a polysubstituted benzene ring like this compound requires careful control of selectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of cross-coupling reactions on this molecule, the much higher reactivity of the C-Br bond compared to the C-F bond under palladium catalysis is a prime example of chemoselectivity, allowing for selective functionalization at the bromine-bearing position. acs.org

Regioselectivity is crucial in the initial construction of the aromatic ring. The synthesis often starts from a less substituted precursor, and the substituents are introduced in a specific order to exploit their directing effects in electrophilic aromatic substitution or other reactions. For instance, a plausible route could start with 4-fluorophenol. Propoxylation would yield 4-fluoro-1-propoxybenzene. The subsequent bromination step would be directed by the activating propoxy group. Due to steric hindrance from the propoxy group, bromination would likely occur ortho to it, yielding the desired this compound. Alternative strategies, such as a Sandmeyer reaction starting from a corresponding aniline (e.g., 2-amino-5-fluorophenol (B134415) followed by propoxylation and then diazotization/bromination), could also provide regiochemical control. orgsyn.orgchemicalbook.com

Stereoselectivity is not a factor in the synthesis of the achiral this compound itself. However, it becomes highly relevant in the synthesis of its analogs or when it is used as a building block. For example, if a chiral side chain is introduced via a cross-coupling reaction, or if an analog with axial chirality is targeted, the stereochemical outcome of the reaction would be critical. rsc.orgresearchgate.net

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency, are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals. nih.gov In the context of synthesizing this compound and its derivatives, this involves developing more sustainable catalytic processes. Key strategies include using water as a reaction medium, minimizing metal contamination in the final product, and developing catalysts that can be easily separated and reused. greenering.org

Development of Recyclable Catalytic Systems

A major focus of green chemistry in this field is the development of recyclable catalysts for the cross-coupling reactions discussed previously. Homogeneous catalysts, while highly active, are often difficult to separate from the product, leading to contamination and loss of the expensive metal. ikm.org.my To overcome this, heterogeneous or immobilized catalysts have been designed.

These systems support the active catalytic species (e.g., palladium nanoparticles) on a solid matrix, allowing for easy recovery via filtration or, in the case of magnetic supports, by using an external magnet. researchgate.net The catalyst can then be reused for multiple reaction cycles, significantly reducing waste and cost. mdpi.com Studies have demonstrated excellent recyclability for Suzuki-Miyaura catalysts, with some systems being reused up to 10 times without a significant loss of activity. organic-chemistry.orgacs.org

Table 3: Examples of Recyclable Catalytic Systems for Cross-Coupling Reactions

| Catalyst System | Support Material | Reaction | Reusability | Reference |

| Phenanthroline–Palladium(II) | Merrifield resin | Suzuki-Miyaura | At least 10 cycles | organic-chemistry.org |

| Palladium Nanoparticles | Hollow-shelled silica | Suzuki-Miyaura | At least 5 cycles | mdpi.com |

| Palladium Niacin Complex | Starch-coated maghemite nanoparticles | Suzuki-Miyaura, Sonogashira | At least 5 cycles | researchgate.net |

| Pd Nanoparticles | COOH-modified graphene | Suzuki-Miyaura | At least 5 cycles | ugr.es |

| PdCl₂(NH₃)₂/Cationic 2,2'-Bipyridyl | Water-soluble system | Stille | Multiple cycles | researchgate.net |

Solvent Selection and Process Intensification

The optimization of the reaction conditions, particularly the choice of solvent and the application of process intensification techniques, is crucial for achieving high yields and purity of this compound while minimizing reaction times and environmental impact.

The synthesis of this compound is typically achieved through the Williamson ether synthesis. This reaction involves the deprotonation of 1-bromo-4-fluoro-2-phenol to form the corresponding phenoxide, which then acts as a nucleophile, attacking an n-propyl halide (e.g., 1-bromopropane or 1-chloropropane) in an SN2 reaction to form the desired ether. wikipedia.orgmasterorganicchemistry.com

The choice of solvent is a critical parameter in the Williamson ether synthesis as it can significantly influence the reaction rate and yield. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the phenoxide anion. numberanalytics.comnumberanalytics.com

Commonly used solvents in the synthesis of aryl ethers include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile. numberanalytics.com These solvents facilitate the dissolution of the reactants and promote the nucleophilic attack. The selection of the solvent can have a marked impact on the reaction outcome, as illustrated in the hypothetical data table below, which is based on general principles of Williamson ether synthesis for similar compounds.

Table 1: Effect of Solvent on the Synthesis of this compound

| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Expected Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Dimethylformamide (DMF) | 36.7 | 153 | 85-95 | 4-6 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | 80-90 | 5-7 |

| Acetonitrile | 37.5 | 82 | 75-85 | 6-8 |

| Acetone | 20.7 | 56 | 60-70 | 8-10 |

This table is illustrative and based on general principles of Williamson ether synthesis. Actual results may vary.

Process intensification techniques are employed to enhance reaction rates, improve yields, and develop more sustainable and efficient synthetic processes. For the synthesis of this compound, several strategies can be implemented.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether, can facilitate the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase containing the n-propyl halide. crdeepjournal.orgoperachem.comjetir.org This enhances the reaction rate by bringing the reactants together. The use of PTC can allow for the use of less expensive bases like sodium hydroxide in a two-phase system, making the process more economical. crdeepjournal.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool for accelerating organic reactions. tsijournals.com In the context of the Williamson ether synthesis, microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. wikipedia.orgsid.irsacredheart.edu The rapid and uniform heating provided by microwaves can enhance the rate of the SN2 reaction.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. The synthesis of aryl ethers has been successfully demonstrated in flow reactors, often leading to higher yields and shorter reaction times. While specific data for this compound is not available, the principles of flow chemistry are applicable to its synthesis.

Table 2: Comparison of Process Intensification Techniques for the Synthesis of this compound

| Technique | Typical Conditions | Expected Advantages |

|---|---|---|

| Conventional Batch | Reflux in DMF, 80-100°C, 6-8 h | Standard laboratory procedure |

| Phase-Transfer Catalysis | Toluene/water, NaOH, TBAB, 80°C, 4-6 h | Use of inexpensive base, milder conditions |

| Microwave-Assisted | DMF, K₂CO₃, 120-150°C, 10-30 min | Drastically reduced reaction times, often higher yields |

| Flow Chemistry | Packed-bed reactor, elevated temperature/pressure | Improved safety, scalability, and process control |

This table provides a comparative overview based on general principles and data for related reactions.

Reaction Mechanisms and Reactivity of 1 Bromo 4 Fluoro 2 Propoxybenzene

Mechanistic Pathways of Aromatic Substitution Reactions on the 1-Bromo-4-fluoro-2-propoxybenzene Scaffold

Aromatic substitution reactions on this molecule can proceed via two primary pathways, nucleophilic and electrophilic, with the regiochemical outcome determined by the directing effects of the existing substituents.

Nucleophilic aromatic substitution (SNAr) on the this compound ring is a plausible but complex reaction pathway. For an SNAr reaction to occur, the aromatic ring must be 'activated' by electron-withdrawing groups, and there must be a suitable leaving group. In this molecule, both fluorine and bromine can serve as leaving groups.

The relative lability of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of their order in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is the initial nucleophilic attack to form a stabilized carbanion (a Meisenheimer complex), and the high electronegativity of fluorine is most effective at stabilizing this intermediate by withdrawing electron density from the ring.

However, the propoxy group, being an electron-donating group (EDG) through resonance, deactivates the ring towards nucleophilic attack. This effect complicates the prediction of reactivity. The reaction's feasibility would likely depend on the strength of the incoming nucleophile and the specific reaction conditions employed. Substitution could potentially occur at either the C1 (displacing bromide) or C4 (displacing fluoride) position, with the outcome influenced by the balance between leaving group ability (favoring fluoride (B91410) displacement) and the electronic environment created by the substituents.

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene (B151609) ring control the position of the incoming electrophile. chemistrytalk.org The directing effects of the groups on this compound are a result of the balance between inductive and resonance effects.

Propoxy Group (-OPr): The oxygen atom's lone pairs can be donated into the ring via resonance, a powerful activating effect. This makes the propoxy group a strong ortho-, para-director. libretexts.org

The available positions for substitution on the ring are C3, C5, and C6. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Effect | Directed Positions |

|---|---|---|---|

| -OPr | C2 | Strongly Activating, Ortho, Para-Director | C1 (Blocked), C3, C5 |

| -Br | C1 | Deactivating, Ortho, Para-Director | C2 (Blocked), C3, C5 |

| -F | C4 | Deactivating, Ortho, Para-Director | C3, C5 |

Based on these effects, the most likely position for electrophilic attack is C3 or C5. The powerful activating and directing effect of the propoxy group is the dominant factor. Both the propoxy and fluoro groups direct to position C3 and C5. The bromo group also directs to these positions. Therefore, a mixture of 3- and 5-substituted products would be expected, with the precise ratio depending on the steric hindrance presented by the propoxy group and the nature of the incoming electrophile.

Formation and Transformations of Organometallic Intermediates from this compound

The presence of a bromine atom allows for the straightforward formation of organometallic reagents, which are versatile intermediates in organic synthesis.

This compound can be converted into its corresponding Grignard reagent, (4-fluoro-2-propoxyphenyl)magnesium bromide, by reacting it with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com The carbon-bromine bond is significantly more reactive towards magnesium than the carbon-fluorine bond, ensuring selective formation of the Grignard reagent at the C1 position.

This Grignard reagent is a powerful nucleophile and can be used in a wide array of synthetic applications. For instance, it can react with various electrophiles to create new carbon-carbon bonds.

| Electrophile | Product Type | General Reaction |

|---|---|---|

| Aldehydes/Ketones | Secondary/Tertiary Alcohols | R-MgBr + R'COR'' → R-C(OH)R'R'' |

| Carbon Dioxide (CO₂) | Carboxylic Acids | R-MgBr + CO₂ → R-COOH |

| Esters | Tertiary Alcohols | R-MgBr + R'COOR'' → R-C(OH)R₂ |

Note: R = 4-fluoro-2-propoxyphenyl

The synthesis of various aryl Grignard reagents and their subsequent reactions are well-documented, highlighting their importance as synthetic intermediates. researchgate.netnih.gov For example, similar aryl Grignard reagents are used to create complex molecules by reacting them with piperidones to form tertiary alcohols. chemicalbook.com

Beyond Grignard reagents, other organometallic species can be generated from this compound. The most common is the corresponding aryl lithium reagent, (4-fluoro-2-propoxyphenyl)lithium. This is typically formed through a lithium-halogen exchange reaction, where the starting material is treated with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. The bromine is selectively exchanged for lithium due to its greater reactivity compared to fluorine.

A potential competing pathway is directed ortho-metalation (DoM), where the propoxy group, a potent directed metalation group (DMG), could direct the lithium to abstract a proton from the adjacent C3 position. The outcome of the reaction—lithium-halogen exchange versus DoM—is highly dependent on factors like the specific organolithium reagent used, the solvent, and the reaction temperature. In many cases with bromo-alkoxy benzenes, lithium-halogen exchange is significantly faster than ortho-deprotonation, especially at low temperatures.

Once formed, the aryl lithium species is a highly reactive nucleophile, often more so than its Grignard counterpart, and can be used in similar derivatization reactions with a wide range of electrophiles.

Intramolecular and Intermolecular Cyclization Reactions Involving this compound Derivatives

While this compound itself does not undergo cyclization, it serves as an excellent starting material for creating derivatives that can. By using the organometallic intermediates described above, functional groups can be introduced onto the aromatic ring that are capable of participating in cyclization reactions.

For example, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, at the C1 position could introduce a vinyl or other unsaturated moiety. ambeed.com This new derivative could then potentially undergo an intramolecular Heck reaction or other transition-metal-catalyzed cyclization to form a new fused ring system. Similarly, introducing a side chain with a terminal nucleophile (e.g., an alcohol or amine) via the Grignard or aryl lithium intermediate could set the stage for an intramolecular nucleophilic substitution to form a heterocyclic ring fused to the original benzene core. The specific nature of these cyclization reactions would depend entirely on the structure of the derivative synthesized from the parent compound.

Benzyne (B1209423) Intermediate Generation and Diels-Alder Cycloadditions

The generation of arynes, or benzynes, as transient intermediates opens up a range of synthetic possibilities. In the case of this compound, treatment with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, can induce the formation of a highly reactive 4-fluoro-2-propoxybenzyne intermediate. youtube.commasterorganicchemistry.com The mechanism proceeds via an elimination-addition pathway. libretexts.orgyoutube.com The strong base abstracts a proton from the position ortho to one of the halogen substituents. Given the substitution pattern, proton abstraction can occur at the C3 position. Following deprotonation, the resulting aryl anion rapidly eliminates the bromide ion to form the strained triple bond characteristic of a benzyne. masterorganicchemistry.com The reactivity order for halogens in benzyne formation is typically Br > I > Cl. youtube.com

Once generated, the 4-fluoro-2-propoxybenzyne is a potent dienophile in Diels-Alder reactions due to the significant ring strain and the resulting low-lying LUMO of the aryne. youtube.combrainly.com This [4+2] cycloaddition reaction involves the concerted interaction of the benzyne with a conjugated diene to form a bicyclic adduct. brainly.com The regioselectivity of the cycloaddition is influenced by the electronic and steric effects of the fluorine and propoxy substituents on the benzyne. These substituents can direct the orientation of the incoming diene. oup.com For instance, the reaction with an unsymmetrical diene would likely lead to a mixture of regioisomers, with the major product dictated by the electronic compatibility between the substituents on both the benzyne and the diene.

Table 1: Potential Diels-Alder Reactions of 4-Fluoro-2-propoxybenzyne

| Diene | Expected Product Structure | Product Class |

| Furan | 1,4-Epoxynaphthalene derivative | Bicyclic ether |

| Cyclopentadiene | Dihydrobenzonorbornadiene derivative | Polycyclic alkene |

| 1,3-Butadiene | Dihydronaphthalene derivative | Dihydroaromatic |

| Anthracene | Triptycene derivative | Polycyclic aromatic hydrocarbon |

[3+2] Cycloaddition Reactions with Related Vinyl-Substituted Arenes

While this compound itself is not a direct participant in [3+2] cycloadditions, it serves as a valuable precursor to vinyl-substituted arenes that are. A vinyl group can be installed at the 1-position via a palladium-catalyzed cross-coupling reaction, such as a Heck or Suzuki coupling, to yield 1-fluoro-2-propoxy-4-vinylbenzene. This vinyl-substituted arene can then act as a dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles. wikipedia.orgsci-rad.com

The [3+2] cycloaddition is a powerful method for constructing five-membered heterocyclic rings. sci-rad.comuchicago.edu In this reaction, the two π-electrons of the vinyl group react with a four π-electron 1,3-dipole in a concerted fashion. sci-rad.com The nature of the 1,3-dipole determines the type of heterocycle formed. For example, reaction with an azide (B81097) yields a triazoline, a nitrone gives an isoxazolidine, and a nitrile oxide produces an isoxazoline. nih.gov The regioselectivity of the addition is governed by the frontier molecular orbitals (HOMO-LUMO interactions) of the vinylarene and the 1,3-dipole. The electron-donating propoxy group and the electron-withdrawing fluorine atom on the aromatic ring influence the electronic character of the vinyl group, thereby directing the orientation of the 1,3-dipole upon approach.

Table 2: Potential [3+2] Cycloaddition Reactions of 1-Fluoro-2-propoxy-4-vinylbenzene

| 1,3-Dipole | Intermediate | Resulting Heterocycle |

| Phenyl Azide | Triazoline | Triazole (after aromatization) |

| N-Benzyl-C-phenylnitrone | Isoxazolidine | Substituted Isoxazolidine |

| Benzonitrile Oxide | Isoxazoline | Substituted Isoxazoline |

| Diazomethane | Pyrazoline | Substituted Pyrazoline |

Detailed Mechanisms of Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and this compound is a suitable substrate for such reactions. researchgate.netthieme.de The presence of the carbon-bromine bond provides a reactive site for catalysis, while the fluoro and propoxy groups modulate the electronic properties of the aromatic ring.

Elucidation of Catalytic Cycles and Rate-Determining Steps

The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, involves a sequence of three key elementary steps: oxidative addition, transmetalation (or migratory insertion for the Heck reaction), and reductive elimination. nih.govmdpi.comnih.govnih.gov

Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition into the C-Br bond of this compound. This step forms a square planar Pd(II) intermediate. The rate of this step is often rate-determining for the entire catalytic cycle. acs.orgacs.orgrhhz.net The electron-withdrawing nature of the fluorine atom is expected to increase the electrophilicity of the carbon atom attached to the bromine, thereby accelerating the rate of oxidative addition compared to non-fluorinated analogues. nih.gov

Transmetalation: In reactions like the Suzuki-Miyaura coupling, the arylpalladium(II) halide intermediate then undergoes transmetalation. The organic group from an organometallic reagent (e.g., an organoboron compound) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This step requires the presence of a base to activate the organoboron species. nih.gov

Reductive Elimination: The final step is reductive elimination from the diorganopalladium(II) complex. The two organic groups couple to form the new C-C bond, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. nih.gov

Influence of Ligand Design on Reactivity and Selectivity

The choice of ligand coordinated to the palladium center is critical for the success of cross-coupling reactions, influencing catalyst stability, activity, and selectivity. bohrium.comenscm.frresearchgate.net For substrates like this compound, bulky and electron-rich phosphine (B1218219) ligands are generally preferred. researchgate.netnih.gov

These ligands promote the formation of monoligated, highly reactive L₁Pd(0) species, which are known to undergo oxidative addition more rapidly than their more coordinatively saturated counterparts. nih.gov The electronic properties of the ligand also play a crucial role. Electron-donating ligands increase the electron density on the palladium center, which facilitates the oxidative addition step.

In the context of polyhalogenated arenes, ligand design can be exploited to achieve site-selective cross-coupling. nih.govbohrium.com While this compound has only one bromine, the principles of ligand-controlled selectivity are still relevant. For instance, ligands can influence the rate of reductive elimination and prevent the formation of undesired side products. The use of specialized ligands, such as dialkylbiaryl phosphines (e.g., SPhos, XPhos), has been shown to be highly effective for the coupling of challenging aryl halide substrates. nih.gov The steric bulk of these ligands can also play a role in preventing catalyst decomposition pathways like the formation of palladium black.

Table 3: Influence of Ligand Type on Palladium-Catalyzed Cross-Coupling

| Ligand Class | Key Features | Expected Effect on Coupling with this compound |

| Triarylphosphines (e.g., PPh₃) | Moderate steric bulk, electron-donating | Generally effective, may require higher temperatures |

| Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃) | High steric bulk, strongly electron-donating | Increased reaction rates, effective at lower catalyst loadings |

| Dialkylbiaryl Phosphines (e.g., SPhos, XPhos) | Bulky, electron-rich, pre-disposed for L₁Pd(0) formation | High catalytic activity and stability, broad substrate scope |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | High catalyst stability, effective for challenging couplings |

Radical Chemistry and Photoredox Catalysis in the Functionalization of this compound

In recent years, photoredox catalysis has emerged as a powerful tool for the functionalization of aryl halides under mild conditions, proceeding through radical intermediates. ucla.edunih.govprinceton.edursc.org This approach offers a complementary strategy to traditional palladium-catalyzed cross-coupling reactions.

The general mechanism for the photoredox-catalyzed functionalization of this compound involves the following steps:

Photoexcitation: A photocatalyst (typically a ruthenium or iridium complex, or an organic dye) absorbs visible light, promoting it to an excited state. nih.gov

Single-Electron Transfer (SET): The excited photocatalyst can then engage in a single-electron transfer with this compound. This can occur through either an oxidative or reductive quenching cycle. In a reductive quenching cycle, the excited photocatalyst is reduced by a sacrificial electron donor, and the resulting highly reducing species transfers an electron to the aryl bromide. In an oxidative quenching cycle, the excited photocatalyst directly oxidizes a reaction partner, and the resulting oxidized photocatalyst is then reduced by the aryl bromide.

Radical Formation: The transfer of an electron to this compound leads to the formation of a radical anion, which rapidly fragments to release a bromide ion and generate a 4-fluoro-2-propoxyphenyl radical.

Radical Trapping: This aryl radical is a highly reactive intermediate that can be trapped by a variety of radical acceptors or participate in C-H functionalization reactions. nih.govnih.gov For example, it can add to alkenes, be trapped by amines, or undergo other bond-forming events.

Catalyst Regeneration: The photocatalyst is returned to its ground state through a final electron transfer step, completing the catalytic cycle.

This methodology allows for the formation of C-C, C-N, C-O, and C-S bonds under exceptionally mild conditions, often at room temperature, and demonstrates a high degree of functional group tolerance. ucla.edursc.org

Table 4: Potential Photoredox-Catalyzed Reactions of this compound

| Reaction Partner | Product Type |

| Styrene | Stilbene derivative |

| N,N-Dimethylaniline | Arylated amine |

| Thiophenol | Diaryl sulfide |

| Pinacolborane | Arylboronate |

Advanced Spectroscopic Characterization and Structural Analysis of 1 Bromo 4 Fluoro 2 Propoxybenzene

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Further research, including the original synthesis and characterization of 1-Bromo-4-fluoro-2-propoxybenzene, would be required to generate the necessary data to complete the requested article. At present, the scientific community awaits the publication of these critical analytical findings.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy provides profound insight into the molecular structure of this compound by identifying the characteristic vibrational modes of its functional groups. While specific experimental spectra for this compound are not widely published, a detailed analysis can be inferred from the well-established vibrational frequencies of its constituent parts: a substituted benzene (B151609) ring and a propoxy group.

The infrared (IR) and Raman spectra are expected to be complex, yet interpretable by assigning spectral bands to specific molecular motions. The trisubstituted benzene ring gives rise to a series of characteristic bands. Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. researchgate.net The substitution pattern on the benzene ring influences the positions of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can be diagnostic of the 1,2,4-substitution pattern.

The C-C stretching vibrations within the aromatic ring are expected to produce a set of bands between 1625 cm⁻¹ and 1400 cm⁻¹. The presence of halogen substituents, bromine and fluorine, will influence these modes. The C-F stretching vibration is typically observed in the 1250-1020 cm⁻¹ range, while the C-Br stretching vibration is found at lower wavenumbers, generally between 710 and 505 cm⁻¹. ijtsrd.com

The propoxy group (-O-CH₂-CH₂-CH₃) introduces several additional vibrational modes. The asymmetric and symmetric stretching vibrations of the C-O-C bridge are expected in the 1260-1000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the propyl chain will appear in the 2960-2850 cm⁻¹ range. Furthermore, bending vibrations of the CH₂ and CH₃ groups will be present in the 1470-1380 cm⁻¹ region.

A summary of the expected key vibrational bands for this compound is presented in the table below.

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Benzene Ring |

| Aliphatic C-H Stretch | 2960 - 2850 | Propoxy Group |

| Aromatic C=C Stretch | 1625 - 1400 | Benzene Ring |

| CH₂/CH₃ Bending | 1470 - 1380 | Propoxy Group |

| C-O-C Asymmetric Stretch | 1260 - 1000 | Ether Linkage |

| C-F Stretch | 1250 - 1020 | Fluoro Group |

| C-Br Stretch | 710 - 505 | Bromo Group |

Electronic Spectroscopy: UV-Visible Absorption and Emission Characteristics

The electronic absorption and emission properties of this compound are primarily determined by the π-electron system of the substituted benzene ring. The UV-Visible spectrum is expected to show characteristic absorptions arising from π → π* transitions. For benzene itself, these transitions occur around 184 nm, 204 nm, and 254 nm. libretexts.org The presence of substituents on the benzene ring typically causes a bathochromic (red) shift of these absorption bands.

The auxochromic propoxy group and the halogen substituents (bromo and fluoro) are expected to shift the absorption maxima to longer wavelengths. The primary absorption bands for substituted benzenes are often observed in the 200-230 nm range and a secondary, less intense band can be seen between 250-290 nm. nist.gov The intensity of the Ph–O π→π* transition can be utilized to determine the angle between the plane of the benzene ring and the plane of the oxygen bonds. rsc.org

While absorption characteristics can be reasonably predicted, the emission properties (fluorescence and phosphorescence) are more complex and depend on various factors including the efficiency of intersystem crossing, which can be influenced by the heavy bromine atom. The "heavy atom effect" of bromine could potentially enhance phosphorescence at the expense of fluorescence. Detailed experimental studies would be necessary to fully characterize the emission profile, including quantum yields and lifetimes.

Table 2: Predicted UV-Visible Absorption Characteristics for this compound

| Transition | Predicted Wavelength Range (nm) | Chromophore |

|---|---|---|

| π → π* (Primary) | 200 - 240 | Substituted Benzene Ring |

| π → π* (Secondary) | 250 - 290 | Substituted Benzene Ring |

X-ray Diffraction (XRD) for Single Crystal Structure Elucidation and Conformational Analysis

Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of this compound in the solid state. This technique would allow for the unambiguous determination of its crystal structure, including the crystal system, space group, and unit cell dimensions.

A successful crystallographic analysis would provide a wealth of structural information, such as precise bond lengths, bond angles, and torsion angles. This data is crucial for understanding the intramolecular and intermolecular interactions that govern the packing of the molecules in the crystal lattice. The planarity of the benzene ring and the geometry around the substituent atoms would be determined with high precision.

Table 3: Hypothetical Crystallographic Parameters for this compound from Single-Crystal XRD

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) |

| Space Group | The symmetry of the crystal structure |

| a, b, c (Å) | The lengths of the unit cell axes |

| α, β, γ (°) | The angles of the unit cell |

| Z | The number of molecules per unit cell |

| V (ų) | The volume of the unit cell |

| ρ (g/cm³) | The calculated crystal density |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-Br, C-F, C-O, C-C) |

| Bond Angles (°) | Angles between adjacent bonds |

| Torsion Angles (°) | Dihedral angles defining the molecular conformation |

Computational and Theoretical Chemistry of 1 Bromo 4 Fluoro 2 Propoxybenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful tool in computational chemistry for investigating the electronic properties and predicting the reactivity of molecules. For 1-Bromo-4-fluoro-2-propoxybenzene, DFT calculations offer a detailed understanding of its fundamental chemical nature.

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For this compound, this process reveals the energetically favorable bond lengths, bond angles, and dihedral angles. The presence of the flexible propoxy group introduces the possibility of multiple conformers, each with a distinct energy level.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Value |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C-O (ring) Bond Length | ~1.37 Å |

| O-C (propoxy) Bond Length | ~1.43 Å |

| C-C-C (propoxy) Angle | ~109.5° |

| C-O-C (ether) Angle | ~118° |

Note: This table is illustrative and based on typical values for similar functional groups. Actual computed values would require a specific DFT calculation.

DFT calculations are widely employed for the accurate prediction of spectroscopic data, which is invaluable for the structural elucidation of molecules.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of DFT. mdpi.com By calculating the magnetic shielding tensors of the nuclei in the optimized geometry, theoretical chemical shifts can be obtained. These predicted values, when compared with experimental data, can confirm the molecular structure and aid in the assignment of complex spectra. For fluorinated aromatic compounds, specific scaling factors may be applied to computed values to improve their correlation with experimental results. mdpi.com

Vibrational Frequencies: The vibrational modes of this compound can be computed to predict its infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. These theoretical spectra can be compared with experimental measurements to identify characteristic functional group vibrations and confirm the molecular structure. Studies on halogenated benzenes have established methodologies for assigning vibrational frequencies. wikipedia.org

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H (aromatic) stretch | 3100-3000 |

| C-H (aliphatic) stretch | 3000-2850 |

| C=C (aromatic) stretch | 1600-1450 |

| C-F stretch | 1250-1000 |

| C-O (ether) stretch | 1260-1000 |

| C-Br stretch | 600-500 |

Note: This table presents typical frequency ranges for the indicated bonds and is for illustrative purposes.

DFT is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the exploration of reaction pathways and the identification of transition states. wikipedia.org For this compound, this could involve studying its behavior in reactions such as nucleophilic aromatic substitution or cross-coupling reactions. By calculating the energies of reactants, intermediates, transition states, and products, the reaction mechanism and activation energies can be determined, providing a deeper understanding of the molecule's reactivity.

Quantum Chemical Descriptors and Reactivity Indices for Aromatic Systems

To quantify the reactivity of this compound, various quantum chemical descriptors derived from DFT calculations are utilized. These indices provide a framework for understanding and predicting the molecule's behavior in chemical reactions.

The Fukui function is a key concept in conceptual DFT that helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. It measures the change in electron density at a particular point in the molecule when an electron is added or removed.

f(r)⁺: Indicates the propensity of a site to accept an electron (nucleophilic attack).

f(r)⁻: Indicates the propensity of a site to donate an electron (electrophilic attack).

The local softness, which is related to the Fukui function, provides a measure of the reactivity of a specific atomic site. A higher value of local softness at a particular atom indicates greater reactivity at that site. For this compound, analysis of the Fukui functions and local softness would reveal which of the carbon atoms on the aromatic ring are most susceptible to electrophilic or nucleophilic attack, as well as the reactivity of the halogen and oxygen atoms.

The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential and the chemical hardness. A higher value of ω indicates a stronger electrophile.

The global nucleophilicity index (N) , conversely, measures the ability of a molecule to donate electrons.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility, intermolecular interactions, and the influence of different solvent environments on its behavior. These simulations model the molecule's movement by solving Newton's equations of motion for a system of interacting atoms, offering a view of molecular behavior at an atomic level.

Solvent effects are critical to the behavior of this compound in solution. MD simulations explicitly model the interactions between the solute and individual solvent molecules, capturing effects like hydrogen bonding, dipole-dipole interactions, and van der Waals forces. By running simulations in various solvents of differing polarity (e.g., water, methanol, dimethyl sulfoxide), it is possible to quantify how the solvent structure around the molecule changes and how this, in turn, affects the solute's conformation and dynamics. For instance, polar solvents may stabilize certain conformations through favorable electrostatic interactions with the fluorine and bromine atoms, as well as the ether oxygen. chemrxiv.org This information is vital for predicting the compound's solubility, reactivity, and photophysical properties in different media. chemrxiv.org

Table 1: Representative Solvent Parameters and Potential Effects on this compound Dynamics

| Solvent | Dielectric Constant (approx.) | Potential Interaction Type | Predicted Effect on Propoxy Chain Dynamics |

|---|---|---|---|

| Water | 80.1 | Hydrogen bonding, Dipole-dipole | Restricted motion due to strong solvation shell formation. |

| Methanol | 32.7 | Hydrogen bonding, Dipole-dipole | Moderately restricted motion. |

| Acetone | 20.7 | Dipole-dipole | Increased flexibility compared to protic solvents. |

| Hexane | 1.9 | Van der Waals / Dispersion | High degree of conformational freedom. |

Consideration of Relativistic Effects in Heavy Halogenated Aromatic Systems

When performing high-accuracy computational studies on molecules containing heavy elements like bromine, it is essential to consider relativistic effects. researchgate.net These effects arise because the inner-shell electrons of heavy atoms move at speeds that are a significant fraction of the speed of light, leading to a relativistic increase in their mass and a subsequent contraction of the s- and p-orbitals (direct relativistic effect). academie-sciences.fr This contraction provides more effective shielding of the nuclear charge, causing the outer d- and f-orbitals to expand (indirect relativistic effect). academie-sciences.fr

For a molecule such as this compound, the presence of the bromine atom necessitates the inclusion of relativistic corrections in quantum chemical calculations to accurately predict its electronic structure and properties. One of the most significant relativistic phenomena in this context is spin-orbit coupling (SOC). researchgate.netmdpi.com SOC is the interaction between an electron's spin angular momentum and its orbital angular momentum. youtube.com In heavy atoms like bromine, this coupling is substantial and can significantly influence molecular properties, including energy levels, reaction pathways, and spectroscopic characteristics. researchgate.net

The key consequences of spin-orbit coupling in halogenated aromatic systems include:

Modification of Electronic States: SOC can mix electronic states of different spin multiplicities (e.g., singlet and triplet states). researchgate.net This mixing is crucial for understanding processes like phosphorescence and intersystem crossing, which are important in photochemistry. mdpi.com

Influence on Chemical Reactivity: By altering the energies and compositions of molecular orbitals, relativistic effects can impact the reactivity of the C-Br bond. For instance, the bond length and strength can be subtly modified, which in turn affects reaction barriers for processes like nucleophilic substitution or cross-coupling reactions. researchgate.net

Spectroscopic Properties: Relativistic effects can lead to noticeable shifts in NMR chemical shifts and changes in nuclear quadrupole coupling constants, which are important parameters obtained from experimental spectroscopy. rsc.org

Computational models that neglect these effects may fail to provide a quantitatively accurate description of the system. Therefore, methods such as two- or four-component relativistic calculations are often employed to properly account for the influence of the heavy bromine atom on the molecular properties of this compound. researchgate.netdntb.gov.ua

Table 2: Qualitative Impact of Relativistic Effects on Calculated Properties of Brominated Aromatics

| Property | Non-Relativistic Calculation | Relativistic Calculation (with Spin-Orbit Coupling) | Primary Relativistic Influence |

|---|---|---|---|

| C-Br Bond Length | Typically overestimated | Shorter due to orbital contraction | Direct relativistic effect |

| Ionization Potential | Lower value | Higher value due to stabilization of orbitals | Direct relativistic effect |

| Singlet-Triplet Energy Gap | Larger gap | Smaller gap due to mixing of states | Spin-Orbit Coupling (SOC) |

| NMR Chemical Shift of Carbons near Br | Less accurate prediction | More accurate prediction reflecting electron density changes | SOC and scalar relativistic effects |

In Silico Screening and Virtual Ligand Design Utilizing this compound Motifs

The this compound structure represents a valuable scaffold for in silico screening and virtual ligand design in drug discovery. nih.gov Its substituted benzene (B151609) ring offers a rigid core that can be systematically modified to explore interactions with a biological target, such as an enzyme or receptor active site. nih.govplos.org Virtual screening involves computationally evaluating large libraries of chemical structures to identify molecules that are likely to bind to a target protein. nih.gov

The process of virtual ligand design using this motif typically follows these steps:

Scaffold Identification: The this compound core is identified as the starting point or "motif." The bromine atom can serve as a handle for synthetic elaboration (e.g., in cross-coupling reactions), while the fluoro and propoxy groups provide specific steric and electronic features that can be tailored. nih.gov

Library Generation: A virtual library of derivatives is created by computationally adding various functional groups at different positions of the scaffold. For example, the bromine could be replaced with other groups, or substituents could be added to the phenyl ring or the propoxy chain.

Molecular Docking: These virtual compounds are then "docked" into the binding site of a target protein whose 3D structure is known. frontiersin.orgnih.gov Docking algorithms predict the preferred orientation of the ligand within the binding site and estimate the binding affinity, often expressed as a scoring function. mdpi.com This allows for the rapid screening of thousands to millions of potential ligands. plos.org

Hit Identification and Optimization: Compounds with the best docking scores are identified as "hits." frontiersin.org These hits are then further analyzed for their predicted interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the target's active site. mdpi.com This analysis guides the rational design of new derivatives with improved potency and selectivity. researchgate.net

The specific substitution pattern of this compound—with its distinct hydrophobic (propoxy) and polar (fluoro, ether oxygen) regions, along with a synthetically versatile handle (bromo)—makes it an attractive starting point for generating focused chemical libraries aimed at specific protein targets.

Table 3: Hypothetical Virtual Screening Data for Ligands Based on the this compound Scaffold

| Compound ID | Modification on Scaffold | Docking Score (kcal/mol) | Key Predicted Interaction with Target |

|---|---|---|---|

| Scaffold-001 | This compound | -6.5 | Hydrophobic interaction via propoxy group |

| Ligand-A | R-group at C5 position (e.g., -COOH) | -8.2 | Hydrogen bond with Serine residue |

| Ligand-B | Bromine replaced with Phenyl group | -7.8 | π-π stacking with Tyrosine residue |

| Ligand-C | Propoxy chain extended to pentoxy | -7.1 | Enhanced hydrophobic contact |

| Ligand-D | Fluorine replaced with Chlorine | -6.6 | Altered halogen bond potential |

Advanced Applications in Organic Synthesis and Materials Science

1-Bromo-4-fluoro-2-propoxybenzene as a Versatile Synthetic Building Block in Complex Molecule Construction

The strategic placement of three different functional groups on the benzene (B151609) ring makes this compound a highly valuable intermediate. The bromine atom serves as a primary reactive site, ideal for forming new carbon-carbon and carbon-heteroatom bonds through a variety of cross-coupling reactions. The fluorine and propoxy groups modulate the electronic properties and steric environment of the molecule, influencing its reactivity and imparting desirable characteristics to the final products.

Precursor for Pharmaceutical Lead Compounds and Active Pharmaceutical Ingredients (APIs)

The substituted phenyl motif is a cornerstone of modern medicinal chemistry, and this compound provides a sophisticated platform for creating novel drug candidates. The core structure, a bromofluorobenzene derivative, is a well-established precursor for numerous pharmaceuticals. For instance, the parent compound, 1-bromo-4-fluorobenzene, is a key starting material in the synthesis of widely used antidepressants like Citalopram and Paroxetine. wikipedia.org

Research has shown that related fluorinated bromo-aromatic structures are crucial intermediates for biologically active compounds. A notable example is the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which is recognized as an important intermediate for a range of bioactive molecules. researchgate.net This underscores the value of the 4-bromo-2-fluorophenyl scaffold, a core component of the target molecule, in constructing complex heterocyclic systems for drug discovery. researchgate.net

Furthermore, studies on nonsteroidal anti-inflammatory drugs (NSAIDs) have involved the synthesis of loxoprofen (B1209778) derivatives containing fluorinated or brominated phenyl groups to enhance their therapeutic profiles. nih.gov The presence of the propoxy group in this compound can further improve the pharmacokinetic properties of a potential drug, such as its solubility and membrane permeability, which are critical factors for bioavailability.

Environmental Fate and Persistence Studies of Halogenated Arenes (Methodological Aspects)

The environmental persistence of a compound like this compound is determined by its susceptibility to various degradation processes, including biodegradation, abiotic hydrolysis, and photolysis. The methodologies to study these processes are well-established for the broader class of halogenated aromatic hydrocarbons.

Analytical Methods for Detection and Quantification

Before assessing degradation, sensitive and selective analytical methods are required to detect the compound in complex environmental matrices such as water, soil, and sediment. For halogenated arenes, chromatographic techniques coupled with mass spectrometry are the methods of choice due to their high sensitivity and specificity. mdpi.comresearchgate.net

Key analytical techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): Widely used for the analysis of volatile and semi-volatile organic compounds like halogenated benzenes. mdpi.comresearchgate.net It offers excellent separation and definitive identification based on mass spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS): Often preferred for more polar or thermally sensitive compounds. mdpi.comresearchgate.net Techniques like LC-tandem mass spectrometry (LC-MS/MS) provide enhanced selectivity and are crucial for distinguishing target analytes from matrix interference. mdpi.com

Sample preparation is a critical preceding step and often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering substances from the sample matrix. mdpi.comresearchgate.net

Table 1: Common Analytical Techniques for Halogenated Arenes

| Technique | Detector | Typical Application | Advantages |

|---|---|---|---|

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Analysis of volatile and semi-volatile halogenated compounds in soil and water. mdpi.comresearchgate.net | High resolution, established libraries for identification, cost-effective. researchgate.net |

| Electron Capture Detector (ECD) | Sensitive detection of electrophilic compounds like halogenated organics. | Extremely high sensitivity to halogenated compounds. | |

| Liquid Chromatography (LC) | Tandem Mass Spectrometry (MS/MS) | Analysis of polar, non-volatile, or thermally labile compounds in aqueous samples. mdpi.com | High selectivity and sensitivity, suitable for complex matrices. mdpi.com |

| UV/Diode Array Detector (DAD) | Screening and quantification of aromatic compounds that absorb UV light. | Robust, less expensive than MS, good for high-concentration samples. |

Biodegradation Assessment

Biodegradation is a key process governing the environmental persistence of organic chemicals. Standardized test guidelines developed by organizations like the Organisation for Economic Co-operation and Development (OECD) are used to assess a substance's biodegradability under controlled aerobic conditions. oecd.orgnih.gov

The OECD 301: Ready Biodegradability test series is a stringent assessment to determine if a compound can be rapidly and completely mineralized by microorganisms. eurolab.netaropha.com A positive result (e.g., >60% biodegradation within a 10-day window of a 28-day period) classifies a substance as "readily biodegradable" and thus not expected to persist in the environment. nih.govaropha.com Given the structure of this compound, with its halogen substituents, it would likely be evaluated using methods suitable for poorly soluble or inhibitory compounds.

Table 2: Key OECD 301 Test Methods for Assessing Ready Biodegradability

| OECD Test Guideline | Method Name | Principle | Suitable For |

|---|---|---|---|

| OECD 301 B | CO₂ Evolution Test | Measures the CO₂ produced from the ultimate biodegradation of the test substance. eurolab.netaropha.com | Highly soluble, poorly soluble, and absorbing materials. aropha.com |

| OECD 301 D | Closed Bottle Test | Measures the depletion of dissolved oxygen over 28 days. eurolab.netaropha.com | Volatile compounds and those with inhibitory properties at high concentrations. eurolab.net |

| OECD 301 F | Manometric Respirometry | Measures the oxygen consumed by microorganisms during biodegradation. eurolab.netaropha.com | Soluble, poorly soluble, insoluble, and volatile materials. aropha.com |

For many halogenated aromatic compounds, biodegradation proceeds slowly. The initial step often involves the enzymatic cleavage of the aromatic ring by dioxygenase enzymes, a process that can be hindered by halogen substituents. researchgate.netnih.govresearchgate.net If a compound fails to meet the "readily biodegradable" criteria, further "inherent biodegradability" tests (e.g., OECD 302) may be conducted under conditions more favorable for degradation. nih.gov

Abiotic Degradation Studies

In addition to biodegradation, abiotic processes can contribute to the transformation of halogenated arenes.

Hydrolysis: The reaction with water can lead to the cleavage of bonds. For halogenated hydrocarbons, hydrolysis rates can vary by many orders of magnitude depending on the specific structure and environmental conditions like pH and temperature. epa.gov The propoxy group in this compound contains an ether linkage, and the carbon-bromine bond could also be subject to hydrolysis under specific conditions.

Redox Processes: In anaerobic environments like sediments, reductive dehalogenation can be a significant degradation pathway, where a halogen atom is replaced by a hydrogen atom. epa.gov

Predictive Modeling (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties and environmental fate of chemicals based on their molecular structure. nih.govnih.gov For halogenated arenes, QSAR models can estimate properties like water solubility, octanol-water partition coefficient (Kow), and potential for bioaccumulation. nih.gov These models are valuable for screening and prioritizing chemicals for further experimental testing when empirical data is unavailable. nih.govmdpi.com

Conclusion and Future Research Perspectives

Synthesis and Reactivity Profile of 1-Bromo-4-fluoro-2-propoxybenzene: A Summary

The synthesis of this compound, while not extensively detailed in dedicated research literature, can be logically approached through established organic chemistry methodologies. A plausible and common synthetic route would involve the etherification of a substituted phenol (B47542).

A likely precursor for this synthesis is 2-bromo-5-fluorophenol (B114175). This starting material can be reacted with a propylating agent, such as 1-bromopropane (B46711) or propyl iodide, under basic conditions. The use of a base, like potassium carbonate, facilitates the deprotonation of the phenolic hydroxyl group, forming a phenoxide ion which then acts as a nucleophile to displace the halide from the propylating agent in a Williamson ether synthesis.

The reactivity of this compound is dictated by the electronic effects of its three substituents on the aromatic ring. The propoxy group is an electron-donating group, which activates the ring towards electrophilic substitution. Conversely, the fluorine and bromine atoms are electron-withdrawing through induction but can donate electron density through resonance. The interplay of these effects, along with the steric hindrance from the propoxy group, governs the regioselectivity of further reactions. The bromine atom, in particular, serves as a key functional handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position.

Emerging Methodologies for Enhanced Functionalization and Transformation

While specific research on advanced functionalization of this compound is limited, the field of organic synthesis is continually evolving with new methods applicable to such structures. Modern catalytic systems, including those based on palladium, nickel, and copper, are constantly being refined to improve the efficiency and scope of cross-coupling reactions. These advancements could enable more complex molecules to be synthesized from this bromo-substituted precursor with higher yields and under milder conditions.

Furthermore, techniques such as C-H activation could offer novel pathways for functionalization, potentially allowing for direct modification of the aromatic C-H bonds, bypassing the need for pre-functionalized starting materials. The development of photocatalysis and electrochemistry also presents new avenues for transforming this compound, offering alternative energy sources to drive chemical reactions and potentially unlocking new reactivity patterns.

Interdisciplinary Research Opportunities in Medicinal Chemistry and Materials Science

The structural motifs present in this compound make it an interesting, albeit currently underexplored, building block for interdisciplinary research.

Medicinal Chemistry: Fluorine-containing compounds are of significant interest in drug discovery due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and enhanced binding affinity. The presence of both fluorine and bromine in this compound provides a scaffold that could be elaborated into novel bioactive molecules. The bromo group can be readily converted into other functionalities, allowing for the exploration of structure-activity relationships in the design of new therapeutic agents.